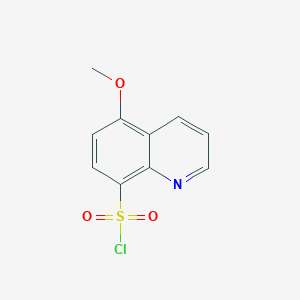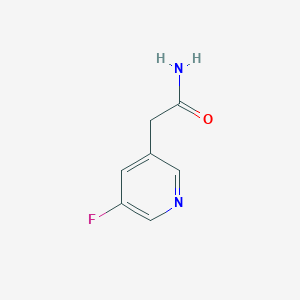
3-Pyridineacetamide, 5-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridineacetamide, also known as 2-(pyridin-3-yl)acetamide, is a compound with the molecular formula C7H8N2O . It appears as white to pale cream crystals or powder . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3-Pyridineacetamide, 5-fluoro-, often involves the use of intermediates. For instance, 6-chloro-2-fluoro-3-pyridineacetamide is used as an intermediate in most syntheses . The synthesis process involves several steps, including intramolecular aldol reactions and nucleophilic aromatic substitutions .Chemical Reactions Analysis
Fluoropyridines, including 3-Pyridineacetamide, 5-fluoro-, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .科学的研究の応用
3-Pyridineacetamide, 5-fluoro-, a chemical compound with significant relevance in scientific research, plays a pivotal role in various domains of medicinal chemistry and drug discovery. This section elaborates on its applications, steering clear of aspects related to drug dosage, use, and side effects.
Applications in Cancer Research
3-Pyridineacetamide, 5-fluoro-, and its derivatives have been extensively investigated for their anticancer properties. For instance, 5-Fluorouracil, a closely related compound, continues to be a cornerstone in the treatment of various cancers, including colon, breast, and skin cancers. Its mechanism, though not fully understood, involves the inhibition of thymidylate synthase, interfering with DNA synthesis and function (Diasio & Harris, 1989). Another study highlights the development of dual inhibitors for PI3Kα and mTOR, indicating the compound's utility in targeting pathways relevant to cancer progression (Stec et al., 2011).
Ophthalmic Applications
The anti-proliferative effects of fluoropyrimidines, like 5-Fluorouracil, have found applications in ophthalmology, particularly in surgeries to reduce scarring and improve outcomes in glaucoma filtering surgeries and pterygium surgery (Abraham et al., 2012).
Radiolabeling and Imaging
3-Pyridineacetamide, 5-fluoro- derivatives have been used in the synthesis of radiolabeled compounds for imaging purposes. For instance, [18F]FPEB, a radiotracer, demonstrates high affinity for the metabotropic glutamate subtype 5 receptor (mGluR5), showing promise for PET imaging in neurodegenerative disorders (Lim et al., 2014).
Antiproliferative Activity
Synthetic endeavors have led to the creation of pyridine linked thiazole derivatives with notable antiproliferative activity. Such compounds have shown efficacy against various cancer cell lines, indicating the potential for further development as cancer therapeutics (Alqahtani & Bayazeed, 2020).
作用機序
While the exact mechanism of action for 3-Pyridineacetamide, 5-fluoro- is not specified in the sources, fluorinated pyrimidines like 5-Fluorouracil (5-FU) are known to inhibit thymidylate synthase (TS), a crucial enzyme for DNA replication . This inhibition disrupts the synthesis of DNA, thereby inhibiting cell growth .
Safety and Hazards
3-Pyridineacetamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
生化学分析
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
特性
IUPAC Name |
2-(5-fluoropyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-6-1-5(2-7(9)11)3-10-4-6/h1,3-4H,2H2,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHICZJEMGDKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39891-23-1 |
Source


|
| Record name | 2-(5-fluoropyridin-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692144.png)
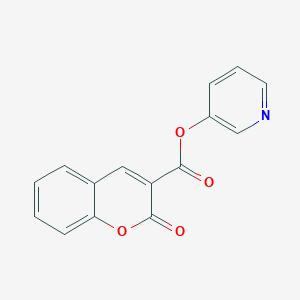
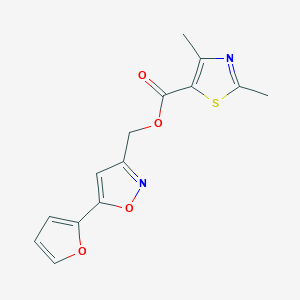
![4-acetyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2692150.png)
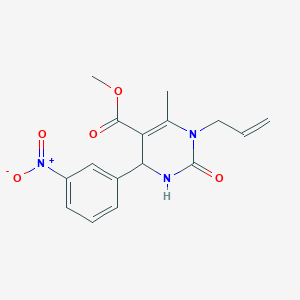
![N-(6-fluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2692152.png)
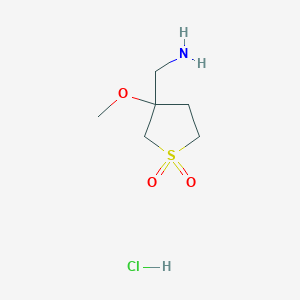
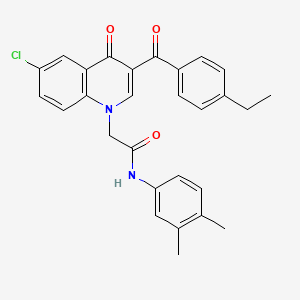
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2692157.png)
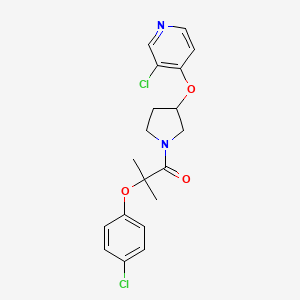
![4-(azepan-1-ylsulfonyl)-N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2692160.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide](/img/structure/B2692161.png)

